molecular formula C14H16F3N3O4S B8188704 3-(Pyrrolidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole 4-methylbenzenesulfonate

3-(Pyrrolidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole 4-methylbenzenesulfonate

Cat. No.: B8188704
M. Wt: 379.36 g/mol
InChI Key: MEDLFYAYBKTQNP-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C14H16F3N3O4S and its molecular weight is 379.36 g/mol. The purity is usually 95%.
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Biological Activity

The compound 3-(Pyrrolidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole 4-methylbenzenesulfonate is a derivative of the oxadiazole class, which has gained attention due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C13H12F3N3O3SC_{13}H_{12}F_3N_3O_3S, with a molecular weight of approximately 379.35 g/mol. The structure features a pyrrolidine ring and a trifluoromethyl group attached to the oxadiazole core, which is known to enhance biological activity.

Anticancer Activity

  • Mechanisms of Action : Compounds containing the oxadiazole moiety have been shown to exhibit significant anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation. For example, derivatives of 1,2,4-oxadiazoles have demonstrated inhibitory effects against various cancer cell lines such as HeLa (cervical cancer), CaCo-2 (colon cancer), and others with IC50 values ranging from 0.67 µM to 6.55 µM depending on the specific derivative and cell line tested .
  • Case Studies : A study reported that certain oxadiazole derivatives exhibited up to 90% inhibition in breast cancer cell lines (T-47D) at concentrations as low as 105M10^{-5}M . Another research highlighted the compound's efficacy against multiple cancer types, including melanoma and leukemia .

Antimicrobial Activity

The oxadiazole derivatives also show promising activity against various microbial strains. For instance:

  • Mycobacterium tuberculosis : Some derivatives have demonstrated effectiveness against resistant strains, indicating potential for tuberculosis treatment .
  • Antibacterial Properties : Compounds have shown activity against both Gram-positive and Gram-negative bacteria, with some exhibiting IC50 values in the low micromolar range .

Anti-inflammatory and Analgesic Effects

Research indicates that certain oxadiazole derivatives possess anti-inflammatory properties by inhibiting cyclooxygenases (COX-1 and COX-2) . This suggests potential applications in treating inflammatory diseases.

Pharmacokinetics

The pharmacokinetic profile of this compound shows promising metabolic stability and bioavailability. For instance, one derivative exhibited a half-life of approximately 1.63 hours with significant plasma concentrations post-administration .

Data Summary Table

Biological ActivityObserved EffectsReference
Anticancer IC50 values: 0.67 - 6.55 µM across various cell lines
Antimicrobial Effective against resistant strains of Mycobacterium tuberculosis
Anti-inflammatory Inhibition of COX enzymes
Pharmacokinetics Half-life: ~1.63 hours; good bioavailability

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. The trifluoromethyl group in 3-(Pyrrolidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole enhances lipophilicity, which can improve cell membrane penetration and increase efficacy against various pathogens. Studies have shown that compounds with similar structures have demonstrated activity against bacteria and fungi, suggesting potential for development as new antimicrobial agents .

Anti-inflammatory Properties
Oxadiazole derivatives have also been studied for their anti-inflammatory effects. The presence of the pyrrolidine ring may contribute to the modulation of inflammatory pathways. In vitro studies have suggested that such compounds can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

CNS Activity
The compound's ability to cross the blood-brain barrier due to its lipophilic nature positions it as a candidate for neurological research. Preliminary studies suggest potential neuroprotective effects, which could be beneficial in conditions like Alzheimer's disease. Further research is needed to elucidate its mechanisms of action in the central nervous system .

Material Science Applications

Polymer Chemistry
In material science, the incorporation of 3-(Pyrrolidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole into polymer matrices has been explored for enhancing thermal stability and mechanical properties. The trifluoromethyl group contributes to improved thermal resistance and chemical stability, making these materials suitable for high-performance applications .

Coatings and Adhesives
Due to its chemical stability and resistance to solvents, this compound can be utilized in formulating advanced coatings and adhesives. Its incorporation can enhance adhesion properties while providing resistance against environmental degradation .

Agricultural Chemistry Applications

Pesticidal Activity
The compound has shown promise as a pesticide due to its biological activity against certain pests. Research indicates that oxadiazole derivatives can disrupt metabolic processes in insects, leading to effective pest control solutions. Field trials are necessary to evaluate efficacy and environmental impact .

Summary of Findings

The diverse applications of 3-(Pyrrolidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole 4-methylbenzenesulfonate highlight its potential across various scientific domains. Its unique structural features contribute to its effectiveness in medicinal chemistry as an antimicrobial and anti-inflammatory agent while also offering advantages in materials science and agricultural applications.

Application Area Potential Uses Key Benefits
Medicinal ChemistryAntimicrobial agentsEnhanced cell penetration
Anti-inflammatory drugsModulation of inflammatory pathways
CNS-related therapiesPotential neuroprotective effects
Material SciencePolymer matricesImproved thermal stability
Coatings and adhesivesResistance to solvents
Agricultural ChemistryPesticidesDisruption of insect metabolism

Q & A

Q. What are the key considerations for designing a synthetic route for this compound?

Methodological Answer:
The synthesis of 1,2,4-oxadiazole derivatives typically involves cyclization between amidoximes and activated carboxylic acid derivatives. For example:

  • Reagent Selection : Use NaH or Cs₂CO₃ as a base to deprotonate amidoximes, facilitating nucleophilic attack on ester or nitrile precursors .
  • Solvent Optimization : Anhydrous THF or ethanol under argon prevents side reactions (e.g., hydrolysis) and ensures high yields .
  • Catalysis : Palladium or copper catalysts (e.g., Pd(PPh₃)₂Cl₂/CuI) are critical for coupling reactions involving alkynes or aryl halides .
  • Purification : Silica gel chromatography or HPLC ensures purity, with NMR (¹H, ¹³C, ¹⁹F) and HRMS for structural validation .

Q. How can structural discrepancies in NMR data be resolved during characterization?

Methodological Answer:
Discrepancies in NMR spectra may arise from dynamic effects (e.g., rotational isomerism) or impurities. Strategies include:

  • 2D NMR Techniques : Use COSY or HSQC to assign overlapping proton and carbon signals, particularly in pyrrolidine or trifluoromethyl groups .
  • Variable Temperature NMR : Identify conformational changes by analyzing peak splitting at different temperatures .
  • Comparative Analysis : Cross-reference with analogous compounds (e.g., 3-(4-methylphenyl)-1,2,4-oxadiazole derivatives) to validate chemical shifts .

Q. What in vitro models are suitable for evaluating the compound’s antiviral or anticancer activity?

Methodological Answer:

  • Cell Line Selection : Use cancer cell lines (e.g., T47D breast cancer) or virus-infected cells (e.g., SARS-CoV-2 Vero E6) to assess cytotoxicity or replication inhibition .
  • Flow Cytometry : Quantify apoptosis via Annexin V/PI staining and cell cycle arrest (e.g., G₁ phase arrest in T47D cells treated with oxadiazole derivatives) .
  • Enzymatic Assays : Measure caspase activation or receptor binding (e.g., α7 nicotinic acetylcholine receptor) to elucidate mechanisms .

Q. How can structure-activity relationships (SAR) guide the optimization of this compound?

Advanced Research Focus:

  • Core Modifications : Replace the pyrrolidine ring with quinuclidine to enhance receptor binding affinity, as seen in α7 nicotinic receptor activators .
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the 5-position to improve metabolic stability and target engagement .
  • Heterocyclic Variants : Substitute phenyl groups with pyridyl or thiophene rings to modulate solubility and potency, as demonstrated in anticancer SAR studies .

Q. How should researchers address contradictions in biological activity data across studies?

Advanced Research Focus:

  • Dose-Response Validation : Replicate assays at multiple concentrations to rule out false negatives/positives .
  • Target Identification : Use photoaffinity labeling (e.g., with 4l in ) to confirm direct interaction with molecular targets like TIP47 .
  • Model Specificity : Compare results across diverse cell lines or animal models (e.g., MX-1 tumor models) to assess compound selectivity .

Q. What strategies improve the compound’s solubility and pharmacokinetic properties?

Methodological Answer:

  • Salt Formation : Utilize sulfonate counterions (e.g., 4-methylbenzenesulfonate) to enhance aqueous solubility .
  • Prodrug Design : Introduce ester or phosphate groups at metabolically labile sites to improve bioavailability .
  • Co-Solvent Systems : Use DMSO/PEG mixtures in preclinical formulations to balance solubility and stability .

Q. How can multivariate experimental designs optimize synthesis and bioactivity?

Advanced Research Focus:

  • DoE (Design of Experiments) : Vary reaction parameters (temperature, solvent, catalyst ratio) to identify optimal conditions for yield and purity .
  • QSAR Modeling : Correlate substituent properties (e.g., logP, polar surface area) with bioactivity to prioritize derivatives for synthesis .
  • High-Throughput Screening : Test compound libraries against multiple targets (e.g., kinases, viral proteases) to uncover polypharmacology .

Q. What analytical methods validate purity and stability under storage conditions?

Methodological Answer:

  • HPLC-MS : Monitor degradation products (e.g., hydrolysis of oxadiazole rings) under accelerated stability conditions (40°C/75% RH) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and identify decomposition thresholds .
  • NMR Stability Studies : Track chemical integrity by comparing spectra before and after long-term storage .

Properties

IUPAC Name

4-methylbenzenesulfonic acid;3-pyrrolidin-3-yl-5-(trifluoromethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N3O.C7H8O3S/c8-7(9,10)6-12-5(13-14-6)4-1-2-11-3-4;1-6-2-4-7(5-3-6)11(8,9)10/h4,11H,1-3H2;2-5H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDLFYAYBKTQNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CNCC1C2=NOC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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